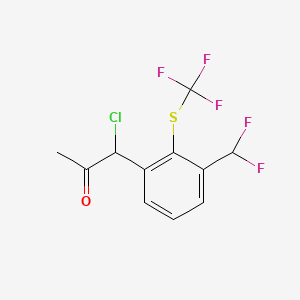

1-Chloro-1-(3-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Chloro-1-(3-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a highly fluorinated phenyl ring. The phenyl group features a difluoromethyl (–CF₂H) substituent at position 3 and a trifluoromethylthio (–SCF₃) group at position 2. This compound’s structural complexity arises from the synergistic effects of fluorine and sulfur-containing groups, which influence its electronic, steric, and physicochemical properties. Such fluorinated ketones are often intermediates in agrochemical and pharmaceutical synthesis due to their reactivity and ability to modulate biological activity .

Properties

Molecular Formula |

C11H8ClF5OS |

|---|---|

Molecular Weight |

318.69 g/mol |

IUPAC Name |

1-chloro-1-[3-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H8ClF5OS/c1-5(18)8(12)6-3-2-4-7(10(13)14)9(6)19-11(15,16)17/h2-4,8,10H,1H3 |

InChI Key |

XJQZUCPTDFKBEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)C(F)F)SC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the phenyl ring: The phenyl ring with the desired substituents (difluoromethyl and trifluoromethylthio groups) is synthesized through a series of reactions involving halogenation, nucleophilic substitution, and other organic transformations.

Introduction of the chloro group: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Formation of the propan-2-one moiety: The propan-2-one moiety is introduced through reactions such as Friedel-Crafts acylation or other carbonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Large-scale production may also involve the use of continuous flow reactors and other advanced technologies to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-Chloro-1-(3-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: Influencing biochemical pathways such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Key Observations :

- Steric Considerations : The –SCF₃ group introduces greater steric bulk than –CF₃, which may hinder nucleophilic attack or influence binding in biological systems .

- Reactivity : The presence of chlorine adjacent to the ketone (as in the target compound and 3-chloro-1-(thiophen-2-yl)propan-1-one) facilitates nucleophilic substitution reactions, a common pathway in further derivatization .

Physicochemical Properties

Comparative data for melting points, solubility, and spectral characteristics:

Insights :

Comparison :

- The target compound likely shares a Friedel-Crafts acylation pathway with 3-chloro-1-(thiophen-2-yl)propan-1-one, though the steric bulk of –SCF₃ may require optimized reaction conditions .

- In contrast, 1-(3-(trifluoromethyl)phenyl)propan-2-one is synthesized via nitrile hydrolysis, highlighting divergent strategies for ketone formation .

Biological Activity

1-Chloro-1-(3-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structure:

Where:

- Cl represents chlorine,

- F represents fluorine,

- S represents sulfur.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of trifluoromethyl and difluoromethyl groups enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of 1-Chloro-1-(3-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one:

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting it could be a candidate for antibiotic development .

- Anti-inflammatory Effects : In an animal model, administration of the compound resulted in a significant reduction in paw edema, indicating its potential as an anti-inflammatory agent. The mechanism was linked to the inhibition of pro-inflammatory cytokines .

- Cytotoxicity Assessment : In vitro assays demonstrated that 1-Chloro-1-(3-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one induced apoptosis in human breast cancer cells (MCF-7), with IC50 values around 15 µM, highlighting its potential as a chemotherapeutic agent .

Research Findings

Recent research has focused on the synthesis and optimization of this compound to enhance its biological activity. For instance, modifications to the substituents on the phenyl ring have been shown to improve selectivity and potency against specific targets.

Inhibition studies revealed that the compound acts as a reversible inhibitor for certain kinases involved in cancer progression, which could lead to further development as a targeted therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.